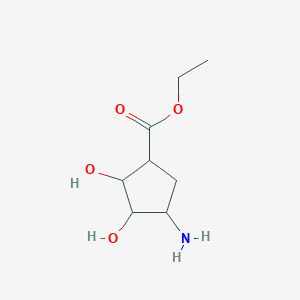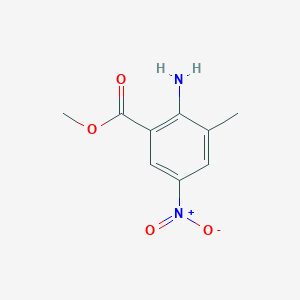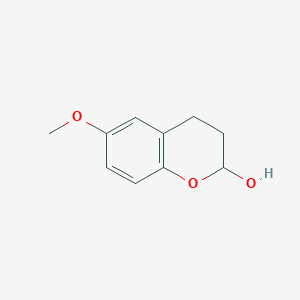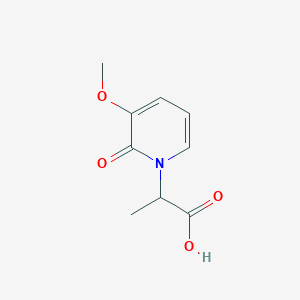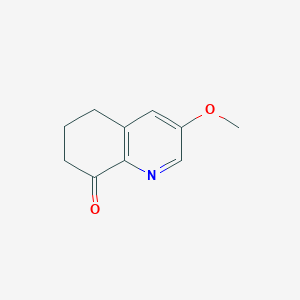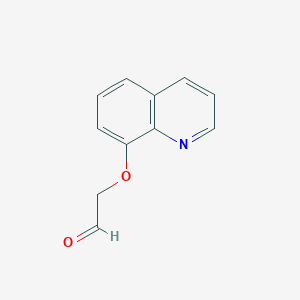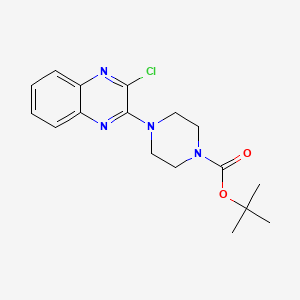
tert-Butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate
Übersicht
Beschreibung
Tert-Butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds with a fused benzene and pyrazine ring, and they are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate typically involves the following steps:
Formation of Quinoxaline Core: : The quinoxaline core can be synthesized through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds under acidic conditions.
Chlorination: : The quinoxaline core is then chlorinated at the 3-position using appropriate chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Piperazine Addition: : The piperazine ring is introduced by reacting the chlorinated quinoxaline with piperazine in the presence of a base such as triethylamine (Et₃N).
Carbonylation: : Finally, the carboxylate ester group is introduced using tert-butyl chloroformate (Boc₂O) in the presence of a base.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The process would be optimized for yield, purity, and cost-effectiveness, with continuous monitoring and control of reaction conditions to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-Butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Nucleophilic substitution reactions can occur at the chloro group, with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂O₂, in aqueous or organic solvents.
Reduction: : LiAlH₄, NaBH₄, in solvents like ether or THF.
Substitution: : Amines, alcohols, in the presence of a base or catalyst.
Major Products Formed
Oxidation: : Quinoxaline derivatives with higher oxidation states.
Reduction: : Reduced quinoxaline derivatives.
Substitution: : Substituted quinoxaline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: : It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: : It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism by which tert-Butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
Tert-Butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate is unique in its structure and properties compared to other quinoxaline derivatives. Some similar compounds include:
Quinoxaline: : The parent compound with a simpler structure.
3-Chloroquinoxaline: : A related compound without the piperazine and carboxylate groups.
Piperazine derivatives: : Compounds containing the piperazine ring but lacking the quinoxaline core.
These compounds differ in their biological activities and applications, highlighting the uniqueness of this compound.
Eigenschaften
IUPAC Name |
tert-butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-17(2,3)24-16(23)22-10-8-21(9-11-22)15-14(18)19-12-6-4-5-7-13(12)20-15/h4-7H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEKLXKHZCSADQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671789 | |
| Record name | tert-Butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651047-41-5 | |
| Record name | tert-Butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(Methoxymethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1500980.png)
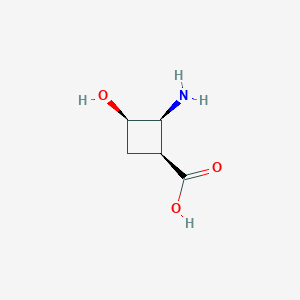
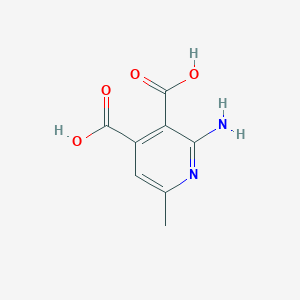
![Methyl bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1500984.png)
![4-Methoxy-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B1500988.png)
